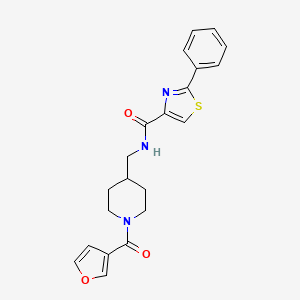
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide” appears to be a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also has a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The compound also contains a phenyl group (a six-membered aromatic ring), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a carboxamide group (a carbonyl group attached to a nitrogen atom).
Synthesis Analysis
Without specific information or research papers, it’s difficult to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that the synthesis involves several steps, including the formation of the furan ring, the piperidine ring, and the thiazole ring, as well as the attachment of the phenyl group and the carboxamide group.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and ring structures. The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. However, the presence of several different functional groups suggests that it could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility in different solvents, and reactivity with other chemicals.科学研究应用
Neuroinflammation Imaging
One significant application is in the field of neuroinflammation imaging. Compounds structurally related to "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide" have been developed as PET radiotracers for imaging of reactive microglia, which are crucial in neuroinflammation associated with various neuropsychiatric disorders including Alzheimer’s disease and Parkinson’s disease. For example, [11C]CPPC, a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R) expressed by microglia, has shown high specificity and uptake in models of neuroinflammation, suggesting its value in the development of therapeutics targeting neuroinflammation and in measuring drug target engagement noninvasively (Horti et al., 2019).
Antimicrobial Activity
Another area of application is in developing compounds with antimicrobial properties. Some derivatives of furan-containing compounds have shown activity against a range of microorganisms, indicating their potential in creating new antimicrobial agents. For instance, azole derivatives starting from furan-2-carbohydrazide demonstrated notable antimicrobial activities against tested microorganisms, highlighting the versatility of furan-based compounds in drug development (Başoğlu et al., 2013).
Cancer Research
In cancer research, compounds related to "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide" have been explored for their therapeutic potential. For example, MK-4827, a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors, represents the advancements in utilizing these compounds to target specific pathways involved in cancer progression (Jones et al., 2009).
安全和危害
Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure.
未来方向
The future research directions for this compound would depend on its potential applications. If it’s a drug, future research could involve studying its efficacy and safety in clinical trials. If it’s a material, future research could involve studying its physical properties and potential uses.
属性
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(18-14-28-20(23-18)16-4-2-1-3-5-16)22-12-15-6-9-24(10-7-15)21(26)17-8-11-27-13-17/h1-5,8,11,13-15H,6-7,9-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQBTPRLMOABPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

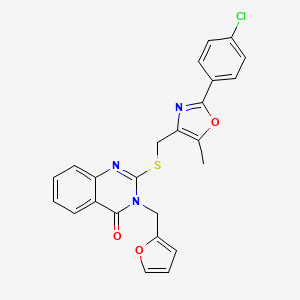
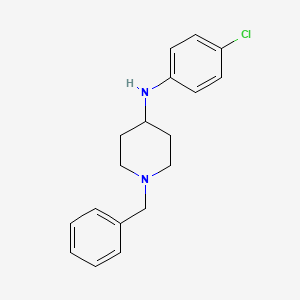
![3-{(E)-[2-(4-benzylpiperazino)-1,3-thiazol-5-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2662163.png)
![butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2662164.png)
![N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2662168.png)
![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2662169.png)
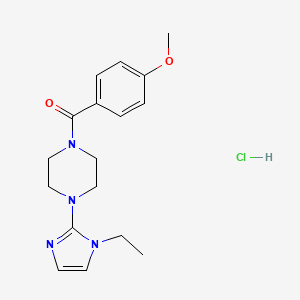
![1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2662173.png)
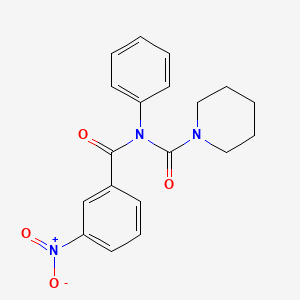
![tert-butyl (1R,5S)-3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2662176.png)
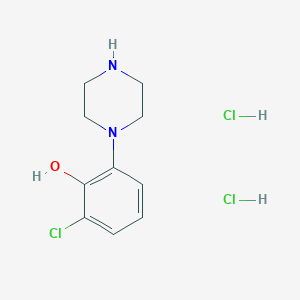

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)